2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
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Overview
Description
2-((1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a complex organic compound featuring an imidazole ring substituted with an allyl group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves multiple steps:
Formation of the Imidazole Ring: The initial step involves the synthesis of 1-allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol. This can be achieved through the reaction of 4-bromobenzaldehyde with allylamine and thiourea under acidic conditions to form the imidazole ring.
Thioether Formation: The thiol group on the imidazole ring is then reacted with N-isopropylacetamide in the presence of a base such as sodium hydride to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated or hydrogenated derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives are known to be effective.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the thioether linkage could participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol: Shares the imidazole and bromophenyl groups but lacks the thioether linkage.
2-(4-Bromophenyl)-1H-imidazole: Similar structure but without the allyl group and thioether linkage.
Uniqueness
2-((1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the thioether linkage, in particular, distinguishes it from other imidazole derivatives and may contribute to its specific interactions with biological targets.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3OS/c1-4-9-21-15(13-5-7-14(18)8-6-13)10-19-17(21)23-11-16(22)20-12(2)3/h4-8,10,12H,1,9,11H2,2-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEZGAMPBNBEKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1CC=C)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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